Hexarelin

Endocrinology GH Secretion In Vitro Potency

Hexarelin (Examorelin) is the definitive GHS-R1a agonist for studies requiring a complete neuroendocrine response—reliably elevating PRL, ACTH, and cortisol in addition to GH. Its unique CD36 receptor engagement makes it the only GHRP suitable for cardioprotection and ischemia/reperfusion research. With enhanced proteolytic stability over GHRP-6 and a well-characterized human PK profile (t½ ~55 min), it delivers consistent results in chronic infusion and timed pharmacodynamic protocols. Procure ≥98% HPLC-pure material for reproducible, publication-ready data.

Molecular Formula C47H58N12O6
Molecular Weight 887.0 g/mol
CAS No. 140703-51-1
Cat. No. B1671829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexarelin
CAS140703-51-1
SynonymsEP 23905
EP-23905
EP23905
hexarelin
His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2
Molecular FormulaC47H58N12O6
Molecular Weight887.0 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N
InChIInChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28-,35-,38-,39+,40-,41+/m0/s1
InChIKeyRVWNMGKSNGWLOL-GIIHNPQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hexarelin (CAS 140703-51-1) Synthetic Hexapeptide GHS-R1a Agonist for Growth Hormone Release Research


Hexarelin (CAS 140703-51-1), also known as Examorelin, is a synthetic hexapeptide growth hormone secretagogue (GHS) agonist of the growth hormone secretagogue receptor 1a (GHS-R1a) [1]. It is a superanalog of GHRP-6, characterized by the substitution of D-tryptophan with a 2-methyl derivative in its amino acid sequence (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) [1]. This structural modification enhances its stability and potency compared to GHRP-6 [1]. Hexarelin acts on specific receptors at both the pituitary and hypothalamic levels to stimulate the release of growth hormone (GH) in both animals and humans [1].

Why Hexarelin Cannot Be Substituted with Generic GHRP-2 or GHRP-6 in Rigorous Research


Substituting Hexarelin with other GHRPs like GHRP-2 or GHRP-6 introduces significant confounding variables in research, stemming from differences in receptor selectivity, endocrine side-effect profiles, and compound stability. While these compounds share a core mechanism of action as GHS-R1a agonists [1], their distinct structural features and resulting pharmacodynamic and pharmacokinetic properties preclude direct interchangeability in studies requiring precise control over GH release, prolactin (PRL) and adrenocorticotropin (ACTH) responses, or in models of cardiovascular function [2]. The following quantitative evidence details these critical, non-interchangeable differences that directly impact experimental outcomes and procurement decisions.

Hexarelin: Head-to-Head Quantitative Differentiation from GHRP-2, GHRP-6, and Ipamorelin


Hexarelin Demonstrates Higher In Vitro Potency for GH Release than GHRP-6

Hexarelin is a more potent GH secretagogue than its parent compound GHRP-6 in vitro. This is attributed to the 2-methyl modification of D-tryptophan, which enhances its efficacy at stimulating GH release [1].

Endocrinology GH Secretion In Vitro Potency

Comparable Human GH-Releasing Potency to GHRP-2, but with Quantified Endocrine Differences vs. Ipamorelin

In a direct head-to-head human study, Hexarelin (HEX) and GHRP-2 demonstrated similar GH-releasing potency at maximal effective doses. However, unlike the more selective Ipamorelin, Hexarelin elicits a significant, quantifiable increase in prolactin (PRL), adrenocorticotropin (ACTH), and cortisol levels. This is a critical differentiator for studies investigating the broader endocrine effects of GHS-R1a activation [REFS-1, REFS-2].

Endocrinology GH Secretion Prolactin ACTH Cortisol

Hexarelin Exhibits Superior Proteolytic Stability Compared to GHRP-6

The 2-methyl substitution on the D-tryptophan residue in Hexarelin's sequence confers significantly higher resistance to proteolytic degradation compared to the unmodified D-Trp in GHRP-6. This enhanced stability is a key factor in its improved in vivo potency and consistent experimental outcomes [REFS-1, REFS-2].

Peptide Stability Proteolytic Degradation Bioavailability

Hexarelin's Unique Dual GHS-R1a and CD36 Engagement for Cardiovascular Research Applications

Hexarelin is distinguished by its ability to engage the CD36 receptor in cardiac tissue, a mechanism that is independent of GHS-R1a and not shared by all GHS analogs. This dual receptor activation profile underpins its cardioprotective effects, such as improving left ventricular function and reducing fibrosis in myocardial ischemia models, and is a primary differentiator for researchers focused on cardiovascular applications [REFS-1, REFS-2, REFS-3].

Cardiovascular Cardioprotection Ischemia/Reperfusion CD36 GHS-R1a

Quantified Human Pharmacokinetic Profile of Hexarelin for Precise Dosing

Hexarelin's pharmacokinetic profile in humans is well-characterized, showing a dose-dependent increase in plasma GH with a defined half-life. This data is essential for researchers designing in vivo studies, allowing for accurate prediction of GH exposure and timing of sample collection [1].

Pharmacokinetics Half-Life Cmax AUC Dose-Response

Optimal Research and Industrial Application Scenarios for Hexarelin


Investigating the Full Spectrum of GHS-R1a Agonist Endocrine Effects

Hexarelin is the ideal compound for studies requiring a complete endocrine response profile following GHS-R1a activation. Unlike the selective agonist Ipamorelin, Hexarelin reliably elevates PRL, ACTH, and cortisol in addition to GH, making it a superior tool for investigating the complex neuroendocrine feedback loops and the physiological roles of these concomitant hormone changes [1]. This is critical in studies of stress response, aging, and metabolic disorders where these axes are implicated.

Cardiovascular Research and Cardioprotection Studies

Hexarelin's unique ability to functionally engage the CD36 receptor in cardiac tissue makes it the compound of choice for research into cardioprotective mechanisms. Studies focusing on ischemia/reperfusion injury, cardiac function, and fibrosis should utilize Hexarelin to explore both GHS-R1a-dependent and -independent pathways. Its use in CD36-null mouse models provides a powerful experimental system to dissect these specific signaling cascades [2].

Long-Term in vivo Studies Requiring Enhanced Peptide Stability

For chronic infusion or long-term dosing studies, Hexarelin's enhanced resistance to proteolytic degradation compared to GHRP-6 offers a significant advantage. Its greater stability reduces the likelihood of compound degradation over the course of an experiment, leading to more consistent and reliable results, particularly in models investigating the long-term effects of GHS-R1a activation on the GH/IGF-1 axis [3].

Pharmacodynamic Studies Requiring Precise GH Release Timing

The well-characterized human pharmacokinetic profile of Hexarelin, with a defined half-life of ~55 minutes and a peak GH response at 30 minutes post-i.v. administration, enables highly precise pharmacodynamic studies. Researchers can confidently design protocols for timed blood sampling and correlate GH release with downstream signaling events or behavioral outcomes, ensuring efficient use of both the compound and animal resources [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexarelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.